

A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol

Cat. No.: B1305846

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, a key heterocyclic building block, holds significant importance in the landscape of pharmaceutical research and development. Its versatile scaffold is a common feature in a variety of biologically active molecules, demonstrating its utility as a crucial intermediate in the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical and physical properties of **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol**, alongside a detailed examination of its synthesis and its pivotal role in the development of enzyme inhibitors and other pharmaceuticals.

Chemical and Physical Properties

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, with the CAS Number 39270-39-8, is a substituted aromatic alcohol.^{[1][2]} It possesses a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol.^{[1][2]} Commercial suppliers indicate that it is a liquid at room temperature.^{[3][4]}

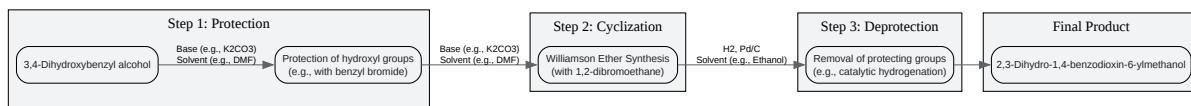
Table 1: Physicochemical Properties of **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol**

Property	Value	Source
CAS Number	39270-39-8	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₃	[1] [2]
Molecular Weight	166.17 g/mol	[1] [2]
IUPAC Name	(2,3-dihydrobenzo[b][2] [5]dioxin-6-yl)methanol	[3]
Physical Form	Liquid	[3] [4]
Purity	Typically ≥95%	[3]

Table 2: Hazard Identification

Hazard Statement	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure	H335	May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory.[\[1\]](#)[\[4\]](#)


Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol** are not extensively documented in readily available literature, a plausible and commonly employed synthetic route involves the reaction of a suitably protected catechol derivative with an appropriate electrophile. A general and logical synthetic approach is outlined below, based on established methodologies for the synthesis of related 2,3-dihydro-1,4-benzodioxin derivatives.

Proposed Synthesis of **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol**:

A viable synthetic pathway commences with the protection of the hydroxyl groups of 3,4-dihydroxybenzyl alcohol. This can be followed by a Williamson ether synthesis with a dihaloethane, and subsequent deprotection to yield the target molecule.

Experimental Workflow for a Plausible Synthesis:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol**.

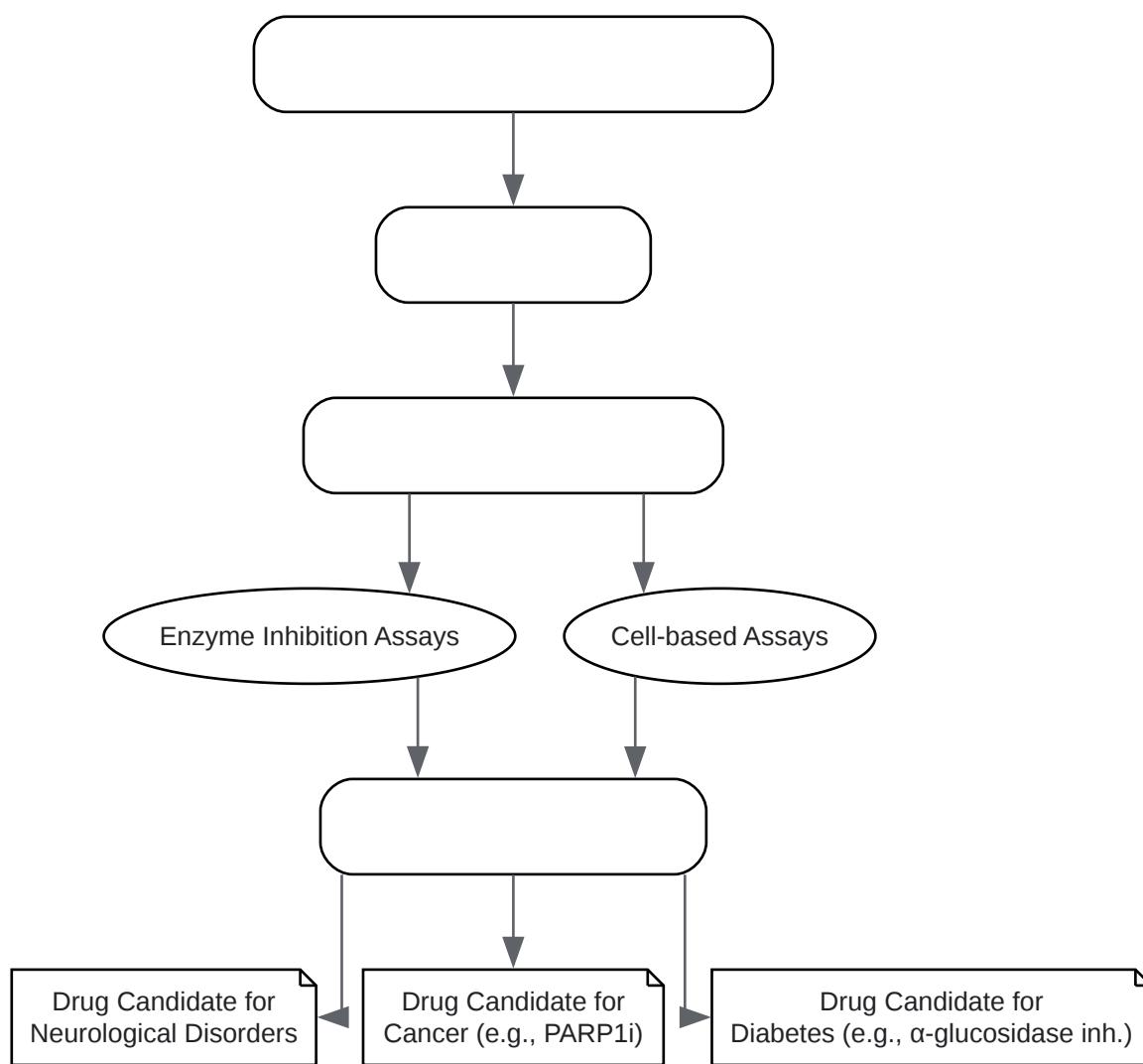
Applications in Drug Development and Research

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol serves as a pivotal intermediate in the synthesis of a wide array of compounds with significant therapeutic potential. Its structural motif is a key component in the design of molecules targeting various biological pathways.

Intermediate for Enzyme Inhibitors

Derivatives of **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol** have been extensively investigated as inhibitors of several key enzymes implicated in disease pathogenesis.

- Acetylcholinesterase (AChE) and α -Glucosidase Inhibitors: Novel sulfonamide derivatives synthesized from 1,4-benzodioxan-6-amine have demonstrated inhibitory activity against acetylcholinesterase and α -glucosidase.^[6] This suggests a potential therapeutic application in the management of Alzheimer's disease and type 2 diabetes.
- Poly(ADP-ribose)polymerase 1 (PARP1) Inhibitors: The 2,3-dihydro-1,4-benzodioxine scaffold has been utilized in the development of potent PARP1 inhibitors.^[7] PARP1 is a


crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy.

Scaffold for Neurological and Anti-inflammatory Agents

The benzodioxin moiety is a recognized pharmacophore in the development of drugs targeting neurological disorders.^[5] Its ability to be incorporated into more complex molecules allows for the fine-tuning of interactions with biological targets, paving the way for the creation of novel compounds with potential therapeutic effects in neuropharmacology and against inflammation.

[5]

Logical Relationship of **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol** in Drug Discovery:

[Click to download full resolution via product page](#)

Caption: Role of **2,3-Dihydro-1,4-benzodioxin-6-ylmethanol** in a drug discovery workflow.

Conclusion

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol is a valuable and versatile building block in medicinal chemistry and drug discovery. Its stable and adaptable scaffold provides a solid foundation for the synthesis of a diverse range of biologically active compounds. The demonstrated success of its derivatives as enzyme inhibitors and as cores for neurologically active agents underscores its continued importance for researchers and scientists dedicated to the development of novel therapeutics. Further exploration of the synthetic utility and biological applications of this compound is warranted to unlock its full potential in addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dihydro-1,4-benzodioxin-6-methanol | C9H10O3 | CID 2776174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol | 39270-39-8 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxin-6-ylmethanol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1305846#2-3-dihydro-1-4-benzodioxin-6-ylmethanol-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com